Product packaging for 2-Methyl-1-tosylpiperidin-4-one(Cat. No.:CAS No. 13729-78-7)

2-Methyl-1-tosylpiperidin-4-one

Cat. No.: B179995
CAS No.: 13729-78-7
M. Wt: 267.35 g/mol
InChI Key: KEXSKBDDAQUNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-tosylpiperidin-4-one is a versatile chemical intermediate belonging to the piperidinone class, which are critical scaffolds in modern medicinal chemistry. The piperidine ring is a fundamental structural component found in more than twenty classes of pharmaceuticals, making derivatives like this one invaluable for constructing potential drug candidates . The tosyl (p-toluenesulfonyl) group attached to the ring nitrogen acts as a protecting group, allowing for controlled synthetic manipulation at other positions on the ring, particularly the ketone at the 4-position. This compound serves as a crucial synthetic building block in organic chemistry and pharmaceutical development. Researchers utilize it to create more complex, multi-functional molecules for screening and biological evaluation. Piperidine derivatives are frequently explored in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system, as well as in the development of analgesics and other therapeutic agents . The structural features of this compound—a reactive ketone and a protected amine—provide two distinct sites for chemical modification, enabling its incorporation into a wide variety of molecular architectures. As a research chemical, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3S B179995 2-Methyl-1-tosylpiperidin-4-one CAS No. 13729-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13729-78-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one

InChI

InChI=1S/C13H17NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11H,7-9H2,1-2H3

InChI Key

KEXSKBDDAQUNDS-UHFFFAOYSA-N

SMILES

CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 Tosylpiperidin 4 One and Analogous Structures

Strategies for the Construction of the Piperidinone Ring System

The formation of the piperidinone ring is the cornerstone of the synthesis. Various chemical transformations have been developed to achieve this, primarily focusing on cyclization reactions of acyclic precursors and rearrangement reactions of other heterocyclic systems.

Cyclization Reactions in N-Tosyl Piperidone Synthesis

Intramolecular cyclization of linear substrates is a direct and widely employed strategy for constructing the piperidinone core. The choice of cyclization method depends on the nature of the starting materials and the desired substitution pattern on the final ring.

Electroreductive cyclization has emerged as a valuable technique for forming cyclic amines like piperidines. This method typically involves the reduction of an imine at the cathode, generating a radical anion intermediate that undergoes intramolecular cyclization. The synthesis of piperidine (B6355638) derivatives has been successfully achieved through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govnih.gov This process is often carried out in a flow microreactor, which offers a large specific surface area, enhancing the efficiency of the reduction process compared to conventional batch-type reactions. nih.govmatilda.science For the synthesis of an N-tosyl piperidone system, a suitable acyclic precursor would be an N-tosylated amino compound containing an electrophilic center and a nucleophilic center positioned to favor a 6-exo-trig cyclization upon electrochemical activation.

Method Feature Description
Technique Electrochemical reduction of an acyclic precursor.
Key Substrates Imines and terminal dihaloalkanes for general piperidine synthesis. nih.gov
Advantages Can be more efficient than batch reactions when using flow microreactors; avoids harsh chemical reagents. nih.govmatilda.science
Reaction Environment Typically involves a cathode, an anode, and a supporting electrolyte in a suitable solvent. nih.gov

Radical cyclizations provide a powerful means to form C-C or C-heteroatom bonds and are particularly effective for constructing five- and six-membered rings. nih.gov These reactions are known for their tolerance of various functional groups and their ability to proceed under mild, neutral conditions. princeton.edu A common approach involves the generation of a radical from a precursor, such as an alkyl halide or a thiohydroxamate ester, which then adds intramolecularly to a suitably positioned double bond. princeton.edu In the context of N-tosyl piperidone synthesis, an N-alkenyl-α-halo-N-tosylamide could serve as a precursor. Treatment with a radical initiator, such as AIBN (azobisisobutyronitrile), and a propagating agent, like tributyltin hydride (Bu3SnH), would generate a radical that cyclizes to form the piperidine ring. The stereochemical outcome of such cyclizations is often predictable based on the transition state geometries. princeton.edu

Method Feature Description
Technique Intramolecular addition of a radical to an unsaturated bond.
Key Reagents Radical initiators (e.g., AIBN) and propagating agents (e.g., Bu3SnH). princeton.edu
Precursor Type An unsaturated N-tosylamide containing a radical precursor group.
Advantages High functional group tolerance; proceeds under mild and neutral conditions. princeton.edu

Oxidative cyclization involves the formation of the heterocyclic ring with a concurrent oxidation step. These methods often utilize transition metal catalysts to activate an unsaturated precursor and facilitate the intramolecular nucleophilic attack of the nitrogen atom. Palladium(II)-catalyzed oxidative cyclizations, for instance, can effectively convert unsaturated amides into heterocyclic products using molecular oxygen as the terminal oxidant. nih.gov Another approach is iodocyclization, where unsaturated N-tosylamides react in the presence of potassium iodide (KI) and an oxidant like Oxone® to yield iodo-substituted N-tosyl piperidines, which can be further functionalized. researchgate.net Oxidative Mannich cyclizations have also been developed for the stereocontrolled synthesis of highly functionalized piperidines. nih.gov These techniques offer a direct route to functionalized piperidones from readily available linear substrates.

Method Feature Description
Technique Cyclization coupled with an oxidation step, often metal-catalyzed.
Catalysts/Reagents Palladium(II) with O2, KI/Oxone®. nih.govresearchgate.net
Precursor Type Unsaturated N-tosylamides. researchgate.net
Advantages Direct formation of functionalized heterocycles; can utilize environmentally benign oxidants like O2. nih.gov

Ring Expansion and Rearrangement Reactions (e.g., Aza-Achmatowicz Rearrangement for Related Structures)

Ring expansion and rearrangement reactions offer an alternative and elegant approach to piperidinone synthesis, starting from different heterocyclic templates. The aza-Achmatowicz rearrangement is a prominent example, providing a facile entry into functionalized piperidinones from furan-based precursors. idexlab.comresearchgate.net This reaction involves the oxidative rearrangement of α-furanylamines. researchgate.net

The process is typically initiated by treating an N-tosyl furfurylamine (B118560) with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.org This oxidation converts the furan (B31954) ring into a 6-hydroxy-2H-pyran-3(6H)-one derivative (a hemiaminal), which is in equilibrium with its open-chain form. This intermediate effectively serves as a protected, functionalized piperidinone precursor. idexlab.comacs.org The aza-Achmatowicz reaction is highly valued for its ability to generate complex and stereochemically rich piperidinone structures that are poised for further synthetic manipulations. idexlab.comacs.org

Method Feature Description
Reaction Name Aza-Achmatowicz Rearrangement. idexlab.com
Transformation Oxidative rearrangement of an α-furanylamine to a piperidinone precursor. researchgate.net
Key Reagents Oxidants such as m-CPBA or NBS. acs.org
Starting Material A furan derivative, specifically a furfurylamine. acs.org
Key Intermediate A 6-hydroxy-dihydropyridinone (hemiaminal). acs.org

Installation of the 2-Methyl Substituent

The introduction of the methyl group at the C-2 position of the 1-tosylpiperidin-4-one (B1348791) ring can be achieved either by incorporating the substituent into the acyclic precursor before cyclization or by modifying the piperidinone ring after its formation.

An effective strategy for directly synthesizing 2-substituted-1-tosylpiperidin-4-ones is the aza-Prins cyclization. researchgate.net This reaction involves the condensation of a homoallylic N-tosylamide with an aldehyde. For the synthesis of 2-Methyl-1-tosylpiperidin-4-one, acetaldehyde (B116499) would be the aldehyde of choice. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which undergoes an intramolecular cyclization via the attack of the homoallylic double bond, concurrently installing the methyl group at the C-2 position. researchgate.net

Alternatively, if using the aza-Achmatowicz rearrangement, one would start with a 2-(1-aminoethyl)furan derivative. The methyl group is already present on the side chain of the furan precursor, and it is carried through the oxidative rearrangement to become the 2-methyl substituent on the resulting piperidinone ring.

Similarly, for the other cyclization strategies mentioned (electroreductive, radical, oxidative), the synthetic design would involve starting with a linear precursor that already contains the required methyl group at the appropriate position to ensure its placement at the C-2 position of the final cyclic product.

Stereoselective Introduction of the Methyl Group at C-2

Achieving stereocontrol at the C-2 position of the piperidinone ring is a significant challenge. Researchers have explored several asymmetric strategies to install the methyl group in a stereoselective manner.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of unsaturated precursors, such as 2-methyl-2,3-dihydropyridin-4-ones or the corresponding pyridinium (B92312) salts, represents a powerful method for establishing the stereocenter at C-2. This approach typically involves the use of chiral transition metal catalysts, most commonly based on rhodium and iridium, coordinated to chiral phosphine (B1218219) ligands.

The hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to yield 2-substituted piperidines with high levels of enantioselectivity. nih.gov The activation of the pyridine (B92270) ring as a pyridinium salt enhances its susceptibility to hydrogenation. dicp.ac.cn Chiral catalysts, such as those derived from iridium complexed with chiral phosphine ligands like (R)-SynPhos, have been successfully employed in the asymmetric hydrogenation of 2-substituted pyridinium salts, affording the corresponding chiral piperidines with excellent enantioselectivity. dicp.ac.cn

Table 1: Examples of Asymmetric Hydrogenation of Pyridinium Salts for the Synthesis of Chiral Piperidines

Catalyst Ligand Substrate Product Enantiomeric Excess (ee) Reference
[{Ir(cod)Cl}₂] (R)-SynPhos N-Benzyl-2-phenylpyridinium bromide (R)-N-Benzyl-2-phenylpiperidine >99% dicp.ac.cn

While these examples demonstrate the feasibility of asymmetric hydrogenation for producing chiral 2-alkylpiperidines, the direct hydrogenation of a 2-methyl-pyridin-4-one precursor to stereoselectively yield this compound remains a specific challenge that often requires substrate-specific optimization of catalysts and reaction conditions.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of chiral compounds. wikipedia.org In the context of this compound, a chiral auxiliary can be temporarily attached to the piperidinone precursor to direct the diastereoselective introduction of the methyl group. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com

The general approach involves the acylation of a chiral oxazolidinone, followed by the diastereoselective alkylation of the resulting enolate. Subsequent cleavage of the auxiliary yields the desired chiral product. While the direct application of this method to the C-2 methylation of a piperidin-4-one is not extensively documented, the principles are transferable. For instance, the Evans auxiliary has been utilized in highly stereoselective Michael reactions to generate optically active piperidinones. This demonstrates the potential of chiral auxiliaries to control the stereochemistry of substituents on the piperidine ring.

Table 2: General Steps in a Chiral Auxiliary-Mediated Synthesis

Step Description Key Reagents
1. Attachment of Auxiliary Acylation of the chiral auxiliary with a suitable carboxylic acid derivative. n-BuLi, Acyl chloride
2. Diastereoselective Reaction Formation of an enolate and subsequent reaction with an electrophile (e.g., methyl iodide). LDA, Methyl iodide

The success of this approach hinges on the ability of the chiral auxiliary to effectively shield one face of the enolate, leading to a high degree of diastereoselectivity in the alkylation step.

Diastereoselective Alkylation and Cyclization Methods

Diastereoselective methods often rely on the use of a pre-existing stereocenter to control the formation of a new one. In the synthesis of this compound, this can be achieved through either diastereoselective alkylation of a chiral piperidinone precursor or through a diastereoselective cyclization reaction.

Diastereoselective conjugate addition reactions are a powerful tool for the stereocontrolled formation of carbon-carbon bonds. youtube.com For example, the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, catalyzed by a chiral ligand, can establish a stereocenter that can then direct subsequent transformations. nih.gov While specific examples for the direct synthesis of 2-methyl-4-piperidones via this method are not abundant, the underlying principles are applicable.

Regioselective Alkylation at C-2

Controlling the position of alkylation on the piperidin-4-one ring is crucial for the synthesis of the target molecule. The presence of two enolizable positions, C-3 and C-5, adjacent to the carbonyl group, and the C-2 position, makes regioselective methylation at C-2 a significant challenge.

Strategies to achieve regioselective C-2 alkylation often involve the use of directing groups or the specific generation of a C-2 enolate. For instance, rhodium-catalyzed C-H functionalization has been employed for the site-selective C-2 functionalization of N-protected piperidines. nih.gov By choosing an appropriate N-protecting group and a suitable rhodium catalyst, it is possible to direct the introduction of a substituent to the C-2 position with high regioselectivity. nih.gov

Another approach involves the generation of a 3,4-piperidyne intermediate, which can then be trapped regioselectively. nih.gov While this method leads to functionalization at C-3 or C-4, it highlights the innovative strategies being developed to control reactivity at specific positions on the piperidine ring.

N-Tosylation of Piperidin-4-one Precursors

The final step in the synthesis of this compound is the introduction of the tosyl group onto the nitrogen atom of the piperidine ring. This is typically achieved through the reaction of the corresponding 2-methylpiperidin-4-one (B1587250) with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Optimized Tosylation Procedures

The tosylation of secondary amines can sometimes be challenging, and the reaction conditions need to be carefully optimized to ensure high yields and avoid side reactions. Common bases used for this transformation include pyridine, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The choice of base and solvent can significantly impact the outcome of the reaction. For instance, in some cases, treatment of alcohols with tosyl chloride in the presence of pyridine can lead to the formation of the corresponding chloride as a byproduct. nih.govnih.gov Therefore, careful control of the reaction temperature and duration is often necessary to favor the desired tosylation.

Table 3: Common Conditions for N-Tosylation of Amines

Reagent Base Solvent Temperature Reference
p-Toluenesulfonyl chloride Pyridine Pyridine Room Temperature nih.gov

For sterically hindered secondary amines, more forcing conditions or alternative tosylating agents might be required. However, for a 2-methylpiperidin-4-one precursor, standard tosylation conditions are generally expected to be effective.

Comparison with Other Nitrogen Protecting Groups

In the synthesis of piperidine derivatives, the choice of the nitrogen protecting group is critical as it influences the stability of the intermediate and its reactivity in subsequent steps. The p-toluenesulfonyl (tosyl or Ts) group is a widely used protecting group for amines. wikipedia.org A comparison with other common protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) reveals distinct advantages and disadvantages.

The tosyl group forms a stable sulfonamide linkage that is robust under a wide range of reaction conditions, including strongly acidic and oxidative environments. wikipedia.org This stability is a key advantage over the Boc group, which is labile to acid, and the Cbz group, which is sensitive to hydrogenolysis. researchgate.netorganic-chemistry.org The electron-withdrawing nature of the tosyl group acidifies the α-protons to the nitrogen, which can influence the reactivity of adjacent positions. However, its robust nature also necessitates harsh conditions for removal, typically involving strong reducing agents like sodium in liquid ammonia (B1221849) or strongly acidic conditions. wikipedia.orglibretexts.org This contrasts with the milder deprotection methods available for Boc and Cbz groups.

In the context of reactions at the 4-keto position of the piperidinone ring, the stability of the tosyl group is particularly advantageous. It remains intact during reductions, olefinations, and condensation reactions, ensuring the integrity of the piperidine core.

Table 1: Comparison of Common Nitrogen Protecting Groups
Protecting GroupAbbreviationStabilityCommon Deprotection ConditionsKey Characteristics
p-ToluenesulfonylTosyl, TsHigh (stable to acid, oxidation, many nucleophiles)Strong reducing agents (e.g., Na/NH3), strong acids (e.g., HBr) wikipedia.orglibretexts.orgForms stable sulfonamides; electron-withdrawing. wikipedia.org
tert-ButoxycarbonylBocStable to base, hydrogenolysisAcidic conditions (e.g., TFA, HCl)Easily removed under mild acidic conditions.
BenzyloxycarbonylCbz, ZStable to mild acid and baseCatalytic hydrogenolysis (e.g., H2, Pd/C)Removed under neutral conditions, preserving acid/base-sensitive groups. organic-chemistry.org

Derivatization at the 4-Keto Position

The carbonyl group at the C-4 position is a versatile handle for introducing molecular diversity into the this compound scaffold. It readily undergoes a variety of transformations, including olefination, reduction, and condensation reactions.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting ketones into alkenes. organic-chemistry.orgwikipedia.org These reactions have been successfully applied to N-tosylpiperidin-4-ones to introduce exocyclic double bonds. The reaction involves a phosphonium (B103445) ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) attacking the carbonyl carbon. total-synthesis.comwikipedia.org

The choice of ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, which uses phosphonate carbanions, is particularly noted for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of base and solvent, can also influence the outcome. organic-chemistry.org These olefination strategies provide access to a range of 4-alkylidene- and 4-arylidenepiperidines, which are valuable synthetic intermediates.

Table 2: Olefination Reactions on Piperidin-4-one Scaffolds
ReactionReagent TypeTypical Product StereochemistryKey Features
Wittig ReactionPhosphonium ylide (e.g., Ph3P=CHR)Non-stabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes. organic-chemistry.orgDriving force is the formation of stable triphenylphosphine (B44618) oxide. total-synthesis.com
Horner-Wadsworth-EmmonsPhosphonate carbanion (e.g., (EtO)2P(O)CH-R)Predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.orgByproduct is a water-soluble phosphate, simplifying purification. wikipedia.org

The reduction of the 4-keto group in this compound yields the corresponding 4-hydroxypiperidine (B117109) derivative. This transformation can be achieved using various reducing agents, with the stereochemical outcome depending on the reagent and reaction conditions. The methyl group at the C-2 position directs the stereoselectivity of the reduction.

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are commonly used. pitt.edu The approach of the hydride to the carbonyl carbon can occur from either the axial or equatorial face of the piperidinone ring, leading to the formation of cis and trans diastereomers of the resulting alcohol. mnstate.edu Bulky reducing agents, such as L-Selectride, tend to favor axial attack, resulting in the equatorial alcohol. beilstein-journals.org In contrast, smaller reagents like NaBH₄ may show less selectivity. The stereochemistry of the resulting alcohol is crucial for the biological activity of the final molecule and for directing subsequent synthetic steps.

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org N-tosylpiperidin-4-ones can react with aromatic aldehydes under basic or acidic conditions in a Claisen-Schmidt reaction. nih.govtaylorandfrancis.com When two equivalents of an aromatic aldehyde are used, a double condensation occurs at the α-positions (C-3 and C-5) of the piperidinone, leading to the formation of 3,5-bis(arylidene)-1-tosylpiperidin-4-ones. researchgate.net

These bis-arylidene derivatives, which are analogues of curcumin, have garnered significant interest due to their potential biological activities, including anticancer properties. researchgate.netmdpi.commdpi.com The reaction is typically catalyzed by sodium hydroxide (B78521) or potassium hydroxide. nih.gov The diverse range of available aromatic aldehydes allows for the synthesis of a large library of compounds with varied substitution patterns on the arylidene moieties, which is valuable for structure-activity relationship (SAR) studies. mdpi.com

Multi-component Reactions Incorporating the Tosylpiperidin-4-one Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly efficient in generating molecular diversity. rsc.org The N-tosylpiperidin-4-one scaffold is an excellent substrate for various MCRs, leading to the formation of complex heterocyclic systems, particularly spiro-heterocycles. nih.govresearchgate.net

For instance, N-substituted-4-piperidones can participate in three-component reactions with isatin (B1672199) and an amino acid to generate spiro-oxindole-pyrrolidine derivatives. The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid, can also utilize piperidone derivatives to create highly substituted amino alcohols and their derivatives. nih.govacs.org Similarly, the Ugi four-component condensation, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can incorporate the piperidone structure to produce peptidomimetics. nih.govdavidpublisher.com These MCRs provide a rapid and efficient route to complex molecules with potential pharmaceutical applications, leveraging the structural features of the this compound core. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Methyl-1-tosylpiperidin-4-one in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its specific position in the piperidinone ring and the tosyl group.

Key features in the ¹H NMR spectrum of this compound typically include signals corresponding to the methyl group protons, the methine proton at the C2 position, the methylene (B1212753) protons of the piperidinone ring, and the aromatic protons of the tosyl group. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Methyl (CH₃) at C2~1.1-1.3Doublet
Methine (CH) at C2~4.2-4.4Quartet
Methylene (CH₂) at C3~2.5-2.8Multiplet
Methylene (CH₂) at C5~2.8-3.0Multiplet
Methylene (CH₂) at C6~3.4-3.6Multiplet
Aromatic (Ar-H) of Tosyl~7.3-7.8AA'BB' System
Methyl (CH₃) of Tosyl~2.4Singlet

Note: The data presented is a representative compilation from various sources and may not reflect a single definitive spectrum. The exact chemical shifts and multiplicities can be influenced by experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ketone group, the carbons of the piperidinone ring, the methyl carbon at C2, and the carbons of the tosyl group, including the aromatic ring and the methyl group. The chemical shift of the carbonyl carbon is particularly characteristic and appears significantly downfield.

Table 2: Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O) at C4~206-208
Methine (CH) at C2~55-57
Methylene (CH₂) at C3~45-47
Methylene (CH₂) at C5~48-50
Methylene (CH₂) at C6~50-52
Methyl (CH₃) at C2~15-17
Aromatic Carbons of Tosyl~127-145
Methyl (CH₃) of Tosyl~21-22

Note: This table provides a generalized range of chemical shifts based on available data. Specific values are dependent on the experimental setup.

To establish the relative stereochemistry of the methyl group at the C2 position, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. NOE experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

By irradiating specific proton signals and observing which other protons show an enhanced signal, the spatial relationships between different parts of the molecule can be mapped out. For this compound, NOE studies can differentiate between a cis and trans relationship of the C2-methyl group relative to other substituents or protons on the piperidinone ring, thus confirming its stereochemical orientation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound can be calculated from its molecular formula, and the HRMS data should match this value to a high degree of precision.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations are detected as absorption bands in the IR spectrum.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups:

A strong, sharp absorption band for the carbonyl (C=O) stretching of the ketone group, typically appearing in the region of 1710-1730 cm⁻¹.

Absorption bands associated with the sulfonyl (S=O) group of the tosyl moiety.

Bands corresponding to C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule.

C-N stretching vibrations of the piperidine (B6355638) ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Carbonyl (C=O) Stretch~1720
Sulfonyl (S=O) Asymmetric Stretch~1340
Sulfonyl (S=O) Symmetric Stretch~1160
C-H (sp³) Stretch~2850-2960
C-H (aromatic) Stretch~3050-3100

Note: The exact positions of the absorption bands can be influenced by the sample preparation method and the physical state of the compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms in the crystal lattice can be determined. This technique unequivocally establishes the conformation of the piperidinone ring and the spatial orientation of the methyl and tosyl groups, providing an unambiguous assignment of the compound's stereochemistry. This method is particularly valuable when the compound is chiral, as it can be used to determine the absolute configuration of the stereocenters.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

The determination of purity for specialty chemicals like this compound is critical for ensuring the reliability of research outcomes. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental methods for assessing the purity and monitoring the progress of synthetic reactions. While specific chromatographic data for this compound is not extensively detailed in published literature, the established methods for its parent compound, 1-Tosylpiperidin-4-one (B1348791), provide a strong basis for its analysis. The introduction of a methyl group at the second position of the piperidine ring is expected to influence retention times and Rf values, but the general principles and systems used for the parent compound are directly applicable.

Detailed Research Findings

Research on the synthesis of various piperidine derivatives consistently employs TLC and HPLC for reaction monitoring and final product purification. For instance, in the synthesis of 1-Tosylpiperidin-4-one, TLC is routinely used to track the consumption of the starting material, piperidin-4-one, and the formation of the tosylated product. units.it The completion of the reaction is confirmed by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Purification is often achieved through flash column chromatography on silica (B1680970) gel, and the purity of the final compound is then quantitatively determined by HPLC. For 1-Tosylpiperidin-4-one, a purity of 99.6% has been reported using HPLC analysis, with a retention time (t_R) of 16.4 minutes under specific conditions. units.it Other studies describe the use of C18 reverse-phase columns for HPLC analysis, which are standard for compounds of this nature. Chiral HPLC has also been employed for the analysis of enantiomerically pure derivatives, indicating the versatility of this technique for the piperidine scaffold. ntu.edu.sg

The mobile phase composition is a critical parameter in achieving good separation. For TLC analysis of 1-Tosylpiperidin-4-one, a solvent system of cyclohexane (B81311) and ethyl acetate (B1210297) (2:1 ratio) yielded a retention factor (R_f) of 0.33. units.it For other related sulfonamides, mixtures of ethyl acetate and hexane (B92381) are common, with ratios adjusted to achieve optimal separation (e.g., 1:9). researchgate.net For HPLC, a mobile phase of 70:30 water and methanol (B129727) has been noted for use with C18 columns.

These findings demonstrate that established chromatographic methods are well-suited for the analysis of N-tosylated piperidinones. The specific conditions can be adapted for this compound, with the expectation that the added methyl group will slightly alter its polarity and, consequently, its chromatographic behavior.

Data Tables

The following tables summarize the chromatographic conditions reported for the analysis of the closely related parent compound, 1-Tosylpiperidin-4-one, which serve as a reference for the analysis of the 2-methyl derivative.

Table 1: HPLC Purity Data for 1-Tosylpiperidin-4-one

Purity (%)Retention Time (t_R)Reference
99.6%16.4 min units.it

Table 2: TLC and HPLC Conditions for 1-Tosylpiperidin-4-one and Related Compounds

TechniqueStationary PhaseMobile PhaseDetailsReference
TLCSilica GelCyclohexane:Ethyl Acetate (2:1)R_f = 0.33 units.it
HPLCC18 ColumnWater:Methanol (70:30)General method for purity assessment.

Reactivity Profiling and Synthetic Transformations of 2 Methyl 1 Tosylpiperidin 4 One

Reactions Involving the Piperidin-4-one Carbonyl Group

The ketone functionality at the C-4 position is a primary site for a variety of chemical transformations, including nucleophilic additions and modifications at the adjacent α-carbons.

The carbonyl group of N-tosyl piperidones readily participates in nucleophilic addition reactions. For the related parent compound, 1-tosylpiperidin-4-one (B1348791), a magnesium perchlorate-catalyzed three-component reaction with amines and diethyl phosphite (B83602) has been shown to produce α-aminophosphonates. This process involves the initial formation of an imine intermediate from the ketone and the amine, which is then attacked by the phosphite nucleophile.

Standard carbonyl additions such as the Wittig reaction have also been explored. However, attempts to perform a Wittig reaction on 1-tosylpiperidin-4-one have been reported to be challenging, with one study noting the recovery of unreacted starting material, which may suggest steric or electronic deactivation of the carbonyl group. cardiff.ac.uk In contrast, related Horner-Wadsworth-Emmons reactions can be successful, as demonstrated by the synthesis of ethyl 2-(1-tosylpiperidin-4-yl)acetate from N-tosyl-4-piperidone. thieme-connect.com

For conjugate additions to occur, the piperidone must first be converted into its α,β-unsaturated counterpart. Oxidation of 1-tosylpiperidin-4-one with reagents such as iodoxybenzoic acid (IBX) can yield 1-tosyl-2,3-dihydropyridin-4(1H)-one. d-nb.infonih.gov This enone system can then undergo conjugate addition. While a rhodium-catalyzed addition of phenylboronic acid under basic conditions led to decomposition, the reaction proceeded in moderate yield when conducted in a dioxane/water mixture without a base, affording the 3-phenyl substituted piperidinone. d-nb.infonih.gov

Table 1: Examples of Nucleophilic and Conjugate Additions

Reaction Type Substrate Reagents Product Yield Reference(s)
Three-Component 1-Tosylpiperidin-4-one, Amine, Diethyl Phosphite Mg(ClO₄)₂ α-Aminophosphonate N/A
Conjugate Addition 1-Tosyl-2,3-dihydropyridin-4(1H)-one, Phenylboronic Acid [Rh(cod)₂]BF₄, Dioxane/H₂O 3-Phenyl-1-tosylpiperidin-4-one 34% d-nb.infonih.gov
Horner-Wadsworth-Emmons N-Tosyl-4-piperidone, Phosphonate (B1237965) Ylide N/A Ethyl 2-(1-tosylpiperidin-4-yl)acetate 62% thieme-connect.com

Functionalization at the α-positions (C-3 and C-5) adjacent to the carbonyl group is typically achieved via an enolate intermediate. The electron-withdrawing nature of the N-tosyl group enhances the acidity of the α-protons, facilitating enolate formation.

A key transformation involving the α-position is α,β-dehydrogenation. As mentioned previously, oxidation of 1-tosylpiperidin-4-one using iodoxybenzoic acid (IBX) in the presence of N-methylmorpholine-N-oxide (NMO) provides the corresponding α,β-unsaturated ketone, 1-tosyl-2,3-dihydropyridin-4(1H)-one, in good yields. d-nb.infonih.gov This reaction represents a formal electrophilic functionalization at the α-carbon. Once formed, the enolate can theoretically be trapped by various electrophiles, allowing for the introduction of alkyl, halo, or other functional groups at the C-3 position, with the stereochemical outcome likely being influenced by the C-2 methyl group.

Transformations at the N-Tosyl Group

The N-tosyl group serves as a robust protecting group that can be removed or modified to reveal the piperidine (B6355638) nitrogen for further functionalization.

The removal of the tosyl group is a critical step in synthetic pathways that require a free secondary amine. Several methods have been proven effective for this transformation on N-tosyl piperidine systems.

Table 2: Selected Methods for N-Tosyl Deprotection of Piperidine Derivatives

Reagent(s) Solvent Conditions Yield Reference(s)
Mg⁰ Methanol (B129727) N/A 37-80% d-nb.infonih.gov
Sodium Naphthalenide Dimethoxyethane (DME) -78 °C 87-89% nih.govunito.it
MCM-41 Zeolite Methanol N/A N/A worldwidejournals.com

Following the removal of the tosyl group, the resulting secondary amine, 2-methylpiperidin-4-one (B1587250), becomes a nucleophile, enabling a wide range of N-functionalization reactions. Standard N-alkylation or N-acylation procedures can be employed to introduce various substituents.

A particularly useful transformation is reductive amination, which allows for the introduction of alkyl groups onto the piperidine nitrogen. This reaction involves treating the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent. Reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used to effect this transformation, providing N-substituted 2-methylpiperidin-4-ones in good yields. tandfonline.comnih.gov This strategy is fundamental for building molecular diversity from the piperidine core. For instance, the reaction of a deprotected piperazine (B1678402) with N-methyl-4-piperidone using NaBH(OAc)₃ is a key step in the synthesis of more complex structures. nih.gov

Modifications at the 2-Methyl and Adjacent Positions

The C-2 methyl group itself is generally unreactive towards common chemical transformations due to the strength of the C-H bonds. Modifications would likely require harsh radical conditions that could compromise other functional groups within the molecule.

In contrast, the adjacent C-3 position is activated by the C-4 carbonyl group, as discussed in the context of electrophilic α-functionalization (Section 4.1.2). The formation of an enolate allows for the introduction of substituents at this position. The stereochemical orientation of the existing C-2 methyl group would exert significant steric influence on the approach of an electrophile, likely directing the incoming group to the face opposite the methyl group, resulting in a trans-2,3-disubstituted piperidine. The stereoselective synthesis of trans-2,4- and cis-2,5-disubstituted piperidines via intramolecular cyclization reactions highlights the feasibility of controlling stereochemistry in such systems. nih.gov

α-Hydrogen Lability and its Impact on Stereochemical Integrity

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (α-hydrogens) in 2-Methyl-1-tosylpiperidin-4-one exhibit notable lability. This characteristic is a double-edged sword in synthetic chemistry. On one hand, it allows for the formation of an enolate under basic conditions, which is a key reactive intermediate for various carbon-carbon bond-forming reactions. On the other hand, this same lability can lead to epimerization at the C2 position, thereby compromising the stereochemical integrity of the molecule.

The stereochemical outcome of reactions involving the α-position is often dictated by thermodynamic control. For instance, in the context of intramolecular amination of related systems, the formation of a cis-2,5-disubstituted piperidine is favored. This preference is attributed to the minimization of pseudo-allylic strain between the substituent at the 2-position and the tosyl group on the nitrogen atom, which stabilizes the transition state leading to the cis product. nih.gov The aryl group often preferentially occupies an axial position to reduce this strain, influencing the stereoselectivity. nih.gov

Careful control of reaction conditions is paramount to mitigate unwanted epimerization. For example, in Dieckmann condensation reactions of similar piperidine systems, cautious quenching of the resulting piperidinyl enolate at low temperatures with a bulky proton source, such as 2,6-di-tert-butylphenol, has been shown to prevent the formation of the more stable trans-isomer and yield the cis-isomer exclusively. bham.ac.uk The choice of the N-protecting group also plays a crucial role, with bulky groups like the phenylfluorenyl group helping to minimize racemization at the C2 position. bham.ac.uk

Functionalization of the Methyl Group

The methyl group at the C2 position of this compound offers a site for further molecular elaboration. While direct functionalization of this methyl group can be challenging, it can be achieved through various synthetic strategies.

One approach involves the reduction of the ketone at C4, followed by reactions at the C2-methyl position. For instance, in a related pyrrolidine (B122466) system, the reduction of a tosyl-protected precursor with lithium aluminum hydride has been successfully employed to yield the corresponding 2-methyl-1-tosylpyrrolidine. thieme-connect.com This suggests that a similar strategy could be applicable to the piperidine analogue, opening pathways for subsequent functionalization of the methyl group.

Furthermore, the introduction of substituents at the C2 position, including a methyl group, has been achieved through multi-step synthetic sequences. For example, the synthesis of 2-substituted-1-tosylpiperidin-4-ones has been accomplished via an aza-Prins cyclization followed by a base-mediated elimination reaction. rsc.org Such methods provide access to a range of C2-functionalized piperidinones, including the target molecule.

It is important to note that the reactivity of the entire molecule can be influenced by the nature of the substituents. For example, in the synthesis of σ1 receptor ligands, piperidines with a tosyl moiety at the nitrogen atom exhibited considerably lower σ1 affinity compared to those with a methyl group. d-nb.info This highlights the interplay between different parts of the molecule and their collective influence on its chemical and biological properties.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have explored the interaction of molecules derived from the 1-tosylpiperidin-4-one (B1348791) scaffold with several biological targets.

σ1 Receptor: The σ1 receptor is a membrane-bound protein implicated in various neurological disorders. While direct docking studies on 2-Methyl-1-tosylpiperidin-4-one are not extensively documented, research on related piperidine (B6355638) derivatives provides insight. The 1-tosylpiperidin-4-one core is a known building block for σ1 receptor ligands. Computational studies on a series of piperidine derivatives have utilized the crystal structure of the σ1 receptor (PDB code: 5HK1) to perform docking simulations using programs like Autodock. units.it These investigations aim to place the ligand into the identified binding pocket and estimate the strength of the interaction. units.it

ATP Synthase: The F-type ATP synthase is a mitochondrial protein complex critical for cellular energy production and is a target for treating ischemia-reperfusion injuries. nih.govacs.org Spiropiperidine-based compounds, synthesized from 1-tosylpiperidin-4-one, have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a process linked to the ATP synthase c-subunit. nih.govacs.org

For these studies, the human ATP synthase structure (PDB ID: 8H9J) was used. nih.gov Due to the flexibility of the receptor, induced-fit docking (IFD) was employed to model the binding of these complex ligands, followed by extensive molecular dynamics simulations to validate the stability of the predicted binding poses. acs.org Two putative binding sites, designated 18a and 87a, formed by the subunits of the transmembrane Fₒ portion, were investigated. acs.org

Prediction of Binding Modes and Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)

ATP Synthase: In the case of spiropiperidine derivatives targeting ATP synthase, molecular dynamics simulations revealed distinct interaction patterns in the two putative binding sites. acs.org

Binding Site 18a: A spiropiperidine ligand derived from 1-tosylpiperidin-4-one was found to be highly unstable in this pocket. The limited space led to unfavorable interactions, causing the ligand to detach from the binding site during the simulation. acs.org

Binding Site 87a: In contrast, the same ligand formed a stable complex in this larger pocket. The stability was attributed to favorable hydrophobic and polar contacts. The interaction histograms from the simulations confirmed a consistent binding mode. acs.org

The key interactions for a stable spiropiperidine derivative (Compound 6) in site 87a are summarized below.

Target ProteinLigand DerivativeBinding SiteKey Interacting ResiduesInteraction Type
ATP Synthase c-subunitSpiropiperidine (from 1-tosylpiperidin-4-one)87aL123, F115, L117Hydrophobic
ATP Synthase c-subunitSpiropiperidine (from 1-tosylpiperidin-4-one)87aa:159R, a:221YHydrogen Bonding

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational data provides a foundation for understanding how structural modifications affect biological activity.

σ1 Receptor: A key SAR finding from computational and biological studies is the influence of the substituent on the piperidine nitrogen. For a series of aminoethyl-substituted piperidine derivatives, those with a tosyl moiety on the nitrogen exhibited considerably lower σ1 receptor affinity compared to analogues with a methyl group (1-methylpiperidines). researchgate.net Molecular dynamics simulations explained that different interactions of the piperidine N-substituent with the lipophilic binding pocket are responsible for these differences in affinity. researchgate.net

ATP Synthase: For the spiropiperidine-based ligands designed to inhibit the mPTP opening, computational analysis supported experimental findings. Derivatives containing an N⁸-sulfonyl amide moiety, a feature directly descending from the 1-tosylpiperidine-4-one starting material, were identified as having the most significant inhibitory activity. nih.gov This highlights the importance of the sulfonyl group in interacting effectively with the human ATP synthase target. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic behavior of a ligand-receptor complex over time, providing insights beyond static docking poses. nih.gov These simulations, which can run from nanoseconds to microseconds, are crucial for validating docking results and understanding the stability of interactions. acs.orgresearchgate.net

In the study of σ1 receptor ligands, MD simulations coupled with per-residue binding free energy deconvolution were performed. This advanced technique allowed researchers to quantify the energetic contribution of individual amino acid residues in the binding pocket, thereby explaining the observed differences in affinity between N-tosyl and N-methyl piperidine derivatives. researchgate.net

For the ATP synthase inhibitors derived from 1-tosylpiperidin-4-one, MD simulations were essential for distinguishing between potential binding sites identified by docking. acs.org Simulations of up to 500 ns were conducted to assess the stability of the ligand in each pocket. acs.org The results demonstrated that while one binding pose was transient, another was stable, providing a more accurate model of the ligand-receptor interaction and guiding further drug design efforts. acs.org

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net

A pharmacophore model was generated for the spiropiperidine-based inhibitors of ATP synthase, using the most stable conformation of a potent derivative obtained from MD simulations. nih.gov The key features identified as crucial for efficient binding were:

Two aromatic rings (Ar1, Ar2).

Two hydrophobic cores (H1, H2), which included the spiropiperidine scaffold and the methyl group of the tosyl moiety .

One hydrogen-bond acceptor (A1) positioned to interact with residues Arginine-159 and Tyrosine-221 of the 'a' subunit. nih.gov

This model serves as a 3D query to screen virtual libraries for new molecules that possess these specific features, accelerating the discovery of novel ligands. nih.gov

Pharmacophore FeatureDescription
Ar1, Ar2Aromatic Rings
H1Hydrophobic Core (Spiropiperidine scaffold)
H2Hydrophobic Core (Methyl group of tosyl moiety)
A1Hydrogen-Bond Acceptor

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic properties and reactivity of molecules. researchgate.net

For a series of novel α-aminophosphonates synthesized in a one-pot reaction from 1-tosylpiperidin-4-one, DFT calculations using the B3LYP/6-31G(d,p) level of theory were employed. researchgate.net These calculations were used to analyze the electronic and geometric characteristics of the synthesized compounds. Key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) were determined. researchgate.net These theoretical descriptors were then correlated with the experimentally observed antibacterial activity of the compounds, providing insights into the electronic features that govern their biological function. researchgate.net In other studies involving N-sulfonyl-piperidines, DFT-based descriptors have proven useful in developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Applications As Key Synthetic Intermediates in Complex Molecule Synthesis

Precursor to Piperidine (B6355638) Alkaloid Analogs

The piperidine ring is a common structural motif found in a vast number of alkaloids and pharmaceutical agents. researchgate.net The unique structure of 2-Methyl-1-tosylpiperidin-4-one makes it an attractive precursor for the synthesis of various piperidine alkaloid analogs. For instance, it can be utilized in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, which are known for their wide range of biological activities, including antimalarial properties. ntu.edu.sg The synthesis of these complex alkaloids often involves multi-step sequences where the piperidone core is strategically modified. ntu.edu.sg

A notable example involves the synthesis of monoterpene indole (B1671886) alkaloids. In the total syntheses of (±)-alstilobanine A and E, and (±)-angustilodine, a derivative of 1-tosylpiperidin-4-one (B1348791), specifically α-chlorooxime 15, was used. nih.gov This intermediate underwent a crucial intermolecular Michael-type addition with an indole ester dianion to form a key carbon-carbon bond, demonstrating the utility of the piperidine scaffold in constructing complex alkaloid frameworks. nih.gov

Building Block for Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of compounds that block the action of substance P, a neuropeptide involved in pain, inflammation, and vomiting. nih.gov Several potent NK1 receptor antagonists feature a substituted piperidine ring as a core structural element. researchgate.netnih.gov this compound and its derivatives serve as key intermediates in the synthesis of these antagonists. ntu.edu.sgrsc.org

For example, a tosyl-protected (2S)-phenyl-3-piperidone, a close structural relative of this compound, is a common intermediate for numerous NK1 receptor antagonists. rsc.org The synthesis of these antagonists often involves the manipulation of the ketone functionality and further elaboration of the piperidine ring to introduce the necessary pharmacophoric groups. rsc.org The development of efficient synthetic routes to these piperidone intermediates is crucial for accessing a variety of NK1 receptor antagonists for therapeutic evaluation. ntu.edu.sgrsc.org

Intermediate for Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of drugs for neurological disorders and cancer. nih.gov Many σ1 receptor ligands incorporate a piperidine scaffold in their structure. d-nb.infonih.gov this compound and related N-substituted piperidin-4-ones are valuable intermediates in the synthesis of novel σ1 receptor ligands. d-nb.infonih.gov

In the synthesis of a series of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands, a tosyl-protected piperidin-4-one was utilized as a starting material. d-nb.infonih.gov The synthetic strategy involved the conjugate addition of a phenyl group to an α,β-unsaturated ketone derived from the piperidin-4-one, followed by homologation and introduction of various amino substituents. d-nb.infonih.gov Notably, piperidines with a tosyl moiety exhibited considerably lower σ1 receptor affinity compared to their 1-methylpiperidine (B42303) counterparts, highlighting the influence of the N-substituent on biological activity. d-nb.infonih.gov

Scaffold for 1,2,3-Triazole and 1,2,4-Triazole (B32235) Derivatives

Triazole moieties are important five-membered heterocyclic rings that are frequently incorporated into pharmacologically active molecules due to their ability to form hydrogen bonds and improve pharmacokinetic properties. nih.gov 1,2,4-Triazole derivatives, in particular, have shown a wide range of biological activities, including anticancer effects. nih.govnih.gov this compound can serve as a scaffold for the synthesis of novel 1,2,3-triazole and 1,2,4-triazole derivatives. The ketone functionality of the piperidone can be transformed into an azide (B81097) or an alkyne, which can then undergo click chemistry reactions to form the triazole ring. This approach allows for the generation of a library of piperidine-triazole hybrids for biological screening.

Component in α-Aminophosphonate Synthesis

α-Aminophosphonates are structural analogs of α-amino acids and are known to exhibit a wide range of biological activities, including antiviral, antifungal, antibacterial, and antitumor properties. orgchemres.orgnih.gov The synthesis of α-aminophosphonates can be achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602). orgchemres.org

1-Tosylpiperidin-4-one, a close analog of this compound, has been successfully employed in the synthesis of novel α-aminophosphonates. researchgate.netresearchgate.net The reaction involves the condensation of the piperidin-4-one with a substituted aromatic amine and diethyl phosphite, often catalyzed by magnesium perchlorate (B79767) under solvent-free conditions. researchgate.netresearchgate.net This methodology provides an efficient route to (4'-tosyl)piperidin-4-yl containing α-aminophosphonates, some of which have shown insecticidal activities. researchgate.netresearchgate.net

Utility in Spiro-cyclic Compound Synthesis

Spiro-cyclic compounds, characterized by two rings sharing a single atom, are prevalent in natural products and pharmaceuticals. cardiff.ac.uk The synthesis of these unique three-dimensional structures presents a significant challenge, particularly in controlling the stereochemistry of the spiro-center. cardiff.ac.uk Piperidin-4-ones, including this compound, are valuable synthons for the construction of spiro-heterocycles. researchgate.net

The ketone functionality of the piperidin-4-one can participate in various cyclization reactions to form the spiro-cyclic framework. For example, it can undergo reactions with bifunctional reagents to construct a second ring fused at the C4 position. A series of spirocyclic piperidine derivatives have been designed and synthesized as σ1 receptor ligands, demonstrating the utility of this scaffold in generating novel chemical entities for positron emission tomography (PET) imaging. nih.gov

Role in the Synthesis of Potential Anticancer Agents

The piperidine ring is a key pharmacophore in many compounds with demonstrated anticancer activity. nih.gov Derivatives of piperidin-4-one have been extensively investigated for their potential as antiproliferative agents. nih.gov this compound serves as a valuable starting material for the synthesis of novel compounds with potential anticancer properties.

For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. nih.gov Some of these compounds demonstrated the ability to reduce the growth of various hematological cancer cell lines. nih.gov Furthermore, derivatives of 1-tosylpiperidin-4-one have been investigated as σ1 receptor ligands with antiproliferative properties against human non-small cell lung cancer and prostate cancer cells. d-nb.infonih.gov Additionally, aprepitant, a neurokinin 1 receptor antagonist whose synthesis can involve piperidone intermediates, has shown anti-proliferative activity on numerous cancer cell lines. mdpi.com

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Future research on 2-Methyl-1-tosylpiperidin-4-one is expected to prioritize the development of more environmentally benign synthetic methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Biomass-Derived Starting Materials: A promising strategy involves leveraging biomass as a renewable feedstock. For instance, furfural (B47365), which can be derived from agricultural waste like rice straw, serves as a precursor for producing piperidone core structures. rsc.orgntu.edu.sg An efficient synthetic route has been developed to convert furfural into a tosyl-protected (2S)-phenyl-3-piperidone, demonstrating the potential for creating valuable intermediates from renewable sources. rsc.org Future work could adapt this concept to the synthesis of this compound, potentially starting from biomass-derived platform chemicals that can be converted into the necessary precursors for the piperidone ring.

Greener Solvents and Catalysts: Traditional syntheses of N-tosyl piperidines often rely on conventional solvents and reagents. researchgate.net Research is moving towards the use of aqueous bases and more environmentally friendly solvents to improve the sustainability profile of these reactions. researchgate.netmdpi.com One-pot methodologies that reduce the number of workup and purification steps are also a key focus for creating more efficient and greener syntheses of saturated cyclic amines. mdpi.com

Electrochemistry: Electrochemical methods offer a powerful, reagent-free approach to oxidation and reduction reactions, often minimizing waste and avoiding harsh chemical oxidants or reductants. The application of electrochemistry to the synthesis of piperidone scaffolds is an emerging area that could provide a sustainable alternative to traditional methods.

Advancements in Asymmetric Synthesis for Enhanced Enantiopurity

The presence of a chiral center at the C2 position of this compound means that its enantiomers could exhibit different biological activities. Therefore, developing methods to produce this compound in an enantiomerically pure form is a critical research objective. buchler-gmbh.com

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of chiral molecules. buchler-gmbh.com A biomimetic, organocatalytic approach has been successfully used for the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excess (ee). nih.gov Applying similar proline-catalyzed or other organocatalytic Mannich-type reactions could provide a direct and efficient route to enantiopure (R)- or (S)-2-Methyl-1-tosylpiperidin-4-one.

Enzymatic Resolutions: Biocatalysis offers high selectivity under mild conditions. A notable advancement is the use of enzymatic transamination combined with dynamic kinetic resolution (DKR) to synthesize chiral amines from prochiral ketones. nih.gov This method was successfully applied to a 4-piperidone, establishing two stereocenters in a single step with high diastereoselectivity and over 99% ee. nih.gov Adapting this enzymatic DKR strategy to this compound could be a highly efficient pathway to the corresponding chiral amines, which are valuable precursors themselves.

Chiral Auxiliaries: The use of chiral auxiliaries remains a robust method for controlling stereochemistry. Syntheses of various substituted piperidones and pyrrolidones have been achieved using chiral auxiliaries to induce asymmetric Michael additions, followed by cyclization. ucl.ac.uk This established methodology could be applied to construct the chiral center in this compound with high stereocontrol.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The this compound scaffold is an ideal starting point for the creation of chemical libraries for drug discovery. High-throughput screening (HTS) and combinatorial chemistry are key methodologies for rapidly generating and testing large numbers of derivatives to identify bioactive "hits". cardiff.ac.uk

Scaffold-Based Library Synthesis: The piperidinone sulfonamide moiety is present in various biologically active molecules. A library of 18 piperidinone sulfonamides was successfully prepared and submitted for HTS, which led to the identification of two active hits. core.ac.uk The this compound core can be systematically decorated at various positions (e.g., by modifying the ketone or the methyl group) to create a focused library. nih.govcanada.ca

Solid-Phase and Combinatorial Techniques: Solid-phase synthesis allows for the efficient, parallel creation of numerous compounds. canada.ca By anchoring a precursor to a resin, various building blocks can be added in a combinatorial fashion to generate a large library of derivatives based on the core piperidone structure. Dynamic combinatorial chemistry, which uses reversible reactions to form libraries of interconverting compounds, could also be employed to identify ideal molecular structures for specific biological targets. kiku.dk

The following table outlines a potential strategy for creating a derivative library from the this compound scaffold.

Scaffold PositionPotential Modification ReactionDiversity Input (R-group)
C4-Ketone Reductive AminationVarious primary/secondary amines
C4-Ketone Wittig Reaction / Horner-Wadsworth-EmmonsVariety of phosphonium (B103445) ylides / phosphonates
C4-Ketone Aldol (B89426) CondensationDiverse aldehydes/ketones
C3/C5 Positions α-FunctionalizationAlkyl halides, electrophiles
N1-Tosyl Group Deprotection & Re-functionalizationDifferent sulfonyl chlorides, acyl chlorides

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Reaction Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict optimal conditions, including solvent, catalyst, temperature, and reagents. acs.orgsciencedaily.com For the synthesis of this compound, an ML model could be trained to predict the conditions that maximize yield and purity while minimizing reaction time and cost. researchgate.net This data-driven approach can significantly reduce the number of experiments required for process optimization.

Predictive Synthesis and Retrosynthesis: AI tools are being developed to predict the outcomes of unknown reactions and to plan multi-step synthetic pathways (retrosynthesis). drugtargetreview.comarxiv.org Such tools could propose novel, more efficient routes to this compound or its derivatives. Furthermore, ML models can help identify more sustainable or cost-effective reagents by predicting their life cycle impact based solely on molecular structure. acs.orgibm.com

Virtual Screening and Property Prediction: In conjunction with combinatorial library synthesis, AI can predict the biological activity or other properties (e.g., ADMET - absorption, distribution, metabolism, excretion, toxicity) of virtual derivatives before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, making the drug discovery process more efficient and focused. acs.org

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